Atorvastatin lactam lactone is a derivative of atorvastatin, a well-known statin medication primarily utilized for lowering lipid levels and reducing the risk of cardiovascular diseases. This compound is characterized by its unique lactam lactone structure, which significantly influences its pharmacological properties and chemical reactivity. Atorvastatin itself is a synthetic compound that acts as an inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol biosynthesis.
Atorvastatin lactam lactone belongs to the class of statins, specifically categorized as a lipid-lowering agent. Statins are further classified based on their chemical structure and pharmacological properties, with atorvastatin being a lipophilic statin that demonstrates potent cholesterol-lowering effects.
The synthesis of atorvastatin lactam lactone involves several key steps:
The industrial production often mirrors laboratory synthesis but emphasizes scalability and efficiency. Mechanochemical methods are preferred due to their environmental benefits and ability to reduce solvent use .
Atorvastatin lactam lactone features a complex molecular structure characterized by a lactone ring integrated into the atorvastatin framework. The specific arrangement of functional groups contributes to its biological activity.
Atorvastatin lactam lactone participates in several types of chemical reactions:
The major products from these reactions include oxidized forms, reduced derivatives, and substituted compounds that retain some structural integrity of the original atorvastatin framework.
Atorvastatin lactam lactone functions primarily by inhibiting hydroxymethylglutaryl-coenzyme A reductase. This inhibition results in decreased cholesterol biosynthesis within the liver, leading to reduced levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, it enhances the expression of low-density lipoprotein receptors on hepatocyte membranes, facilitating increased catabolism of low-density lipoprotein .
Relevant data indicate that atorvastatin lactam lactone maintains its structural integrity under typical storage conditions but may require specific handling protocols to prevent degradation .
Atorvastatin lactam lactone finds extensive applications across various fields:
Atorvastatin Lactam Lactone (molecular formula: C₃₃H₃₁FN₂O₅; molecular weight: 554.61 g/mol) represents a structurally distinct derivative of the active hydroxy acid form of atorvastatin. The core transformation involves intramolecular cyclization, where the terminal carboxylic acid of the dihydroxyheptanoate chain condenses with the adjacent amide nitrogen of the pyrrole scaffold. This forms a complex pentacyclic system integrating both lactam (cyclic amide) and lactone (cyclic ester) functionalities within a single molecular framework, as depicted by the IUPAC name 9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide [4] [9].
Table 1: Structural Comparison of Atorvastatin Forms
Property | Atorvastatin Acid (Active Form) | Atorvastatin Lactam Lactone |
---|---|---|
Molecular Formula | C₃₃H₃₄FN₂O₅ (acid) | C₃₃H₃₁FN₂O₅ |
Molecular Weight | 558.63 g/mol | 554.61 g/mol |
Core Functional Groups | β-Hydroxy acid, amide, pyrrole | Lactam-lactone fused pentacycle |
Solubility Profile | Hydrophilic | Enhanced lipophilicity |
Biological Function | Direct HMG-CoA reductase inhibition | Metabolic intermediate/prodrug |
This architectural shift confers significantly enhanced lipophilicity (logP increase ~1.5 units) compared to the polar hydroxy acid form, altering membrane permeability and distribution kinetics. The phenanthrene-fused dibenz[e,g]indole core creates a rigid polycyclic scaffold that sterically constrains rotational freedom around key bonds, setting the stage for emergent atropisomerism [2] [4]. Notably, discrepancies exist in literature regarding molecular weight (e.g., 556.62 g/mol reported elsewhere), attributed to variations in hydration states or crystalline forms [4].
The steric congestion induced by ortho-substituted aryl groups at position 3 of the pyrrole ring generates a stable chiral axis perpendicular to the heterocyclic plane. This qualifies Atorvastatin Lactam Lactone as a Class III atropisomer according to Laplante's classification system, characterized by rotational energy barriers exceeding 30 kcal/mol and predicted half-lives >100 years at physiological temperature (37°C) [2] [8]. The axis exists in two enantiomeric conformations designated as P (plus) and M (minus), which are non-superimposable mirror images incapable of interconversion under biological conditions [8].
Experimental determination of rotational barriers utilized dynamic NMR and HPLC techniques, supplemented by density functional theory (DFT) calculations at the B3LYP-D3/6-31G(d) level. For derivatives bearing 2-methylnaphthyl substituents (e.g., compound 1c), rotational barriers reached 37.7 kcal/mol (TS0) and 37.4 kcal/mol (TS180), correlating with experimental ΔG≠ >36 kcal/mol and a theoretical half-life exceeding 80,000 years at 37°C [2] [8]. Chiroptical characterization via electronic circular dichroism (ECD) spectroscopy coupled with time-dependent DFT (TD-DFT) calculations assigned absolute configurations by matching experimental spectra with simulated transitions of stable conformers [8].
Table 2: Rotational Energy Barriers and Stability of Atorvastatin Lactam Lactone Derivatives
Substituent at Position 3 | ΔG≠ (kcal/mol) | Half-Life at 37°C | Atropisomer Class |
---|---|---|---|
o-Tolyl (1a) | 21.2 (exp) | 2 minutes | I |
2-Methyl-1-naphthyl (1c) | >36 (exp) | >80,000 years | III |
2-Methoxy-1-naphthyl (1e) | 30.3 (exp) | 8 years | III |
2-Hydroxy-1-naphthyl (1g) | 32.3 (exp) | 205 years | III |
2-Benzyloxy-1-naphthyl (1h) | 32.9 (exp) | 544 years | III |
The exceptional configurational stability of optimized Atorvastatin Lactam Lactone derivatives arises from a helically geared system where substituent motions are mechanically coupled. In the ground state (GS-M), the isopropyl group's methylene proton sterically interacts with the N-methyl pyrrole moiety, while the amide carbonyl orients toward the isopropyl substituent. During rotation to transition states (TS0 or TS180), all substituents undergo correlated movements to accommodate aryl ring coplanarity with the pyrrole, significantly elevating the energy barrier [2].
DFT-optimized geometries reveal that substituents larger than methyl at the ortho position (e.g., methoxy, naphthyl) increase steric repulsion with neighboring groups—particularly the pyrrole-bound fluorophenyl at position 2 and the amide at position 4. This creates a steric gearing effect where rotation requires simultaneous displacement of multiple bulky groups. For example, introducing methoxy groups at positions 2 and 3 of the naphthyl ring (compound 1f) increased ΔG≠ to 33.7 kcal/mol compared to 30.3 kcal/mol for the mono-methoxy derivative (1e) [2] [8].
The lactone moiety itself contributes to conformational stability through intramolecular hydrogen bonding. The C4 hydroxyl group forms a stabilizing interaction with the adjacent lactone carbonyl, creating a pseudo-rigid bicyclic system that restricts backbone flexibility. This hydrogen-bonded motif persists even in polar environments, as confirmed by NMR solvent perturbation studies [2]. Molecular dynamics simulations indicate that the M and P atropisomers exhibit distinct conformational preferences in solution, with dihedral angle distributions differing by >20° around the biaryl axis [8].
Table 3: Substituent Effects on Conformational Stability
Structural Feature | Impact on Rotational Barrier | Molecular Mechanism |
---|---|---|
Ortho-Methyl Group | Low (ΔG≠ ~21-25 kcal/mol) | Minimal steric hindrance; low interconversion energy |
Ortho-Methoxy Group | Moderate (ΔG≠ ~30-34 kcal/mol) | Steric + electronic repulsion with pyrrole N |
Fused Naphthyl System | High (ΔG≠ >36 kcal/mol) | Extended π-surface increases van der Waals contact area |
2,3-Disubstituted Naphthyl | Very High (ΔG≠ >37 kcal/mol) | Synergistic steric blockade of rotation path |
These thermodynamic and conformational properties enable the isolation of configurationally stable diastereoisomeric lactone prodrugs. Such stability is pharmacologically crucial as it ensures each atropisomer behaves as a distinct molecular entity with potentially unique biological activities, rather than undergoing rapid racemization in vivo [2] [8].
Table 4: Nomenclature of Atorvastatin Lactam Lactone
Nomenclature System | Designation |
---|---|
IUPAC Name | 9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide |
Common Synonyms | Atorvastatin Pyrrolidone Lactone; Atorvastatin calcium impurity 79; 9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenzo[e,g]indole-3-carboxamide |
CAS Registry Numbers | 1795791-15-9 (primary); 906552-19-0 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1